molecular formula C14H18FNO4S2 B2834823 Methyl 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034607-40-2

Methyl 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2834823
CAS No.: 2034607-40-2
M. Wt: 347.42
InChI Key: ATKFHEWYVUGDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a sulfonyl group attached to the pyrrolidine ring, a thio group attached to an acetate group, and a 4-fluoro-3-methylphenyl group.


Physical and Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular formula of C16H22FNO • HCl and a formula weight of 299.8 . Its solubility is reported in DMF (1 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml) .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research into the metabolism of related compounds, such as O, O-dimethyl O-[4-(methylthio)-m-tolyl] phosphorothioate by white rats, illustrates the oxidative processes that similar chemical structures might undergo in biological systems, shedding light on potential metabolic pathways and biotransformation processes (Brady & Arthur, 1961).
  • Investigations into nonsteroidal antiandrogens have led to the synthesis and structure-activity relationship studies of 3-substituted derivatives of 2-hydroxypropionanilides, indicating how alterations in the chemical structure can impact biological activity, which could be relevant for designing derivatives of the compound for specific therapeutic applications (Tucker, Crook, & Chesterson, 1988).

Catalytic Applications and Synthesis of Derivatives

  • The use of nicotinium methane sulfonate (NMS) as a bio-renewable protic ionic liquid and bi-functional catalyst for the synthesis of 2-amino-3-cyano pyridines demonstrates the potential for using similar sulfonate-based compounds as catalysts or intermediates in organic synthesis, highlighting their versatility in promoting various chemical reactions (Tamaddon & Azadi, 2018).

Potential Pharmaceutical Applications

  • The synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors, where compounds with related sulfonate groups have shown significant inhibitory activity, suggest that methyl 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate could be explored as a scaffold or intermediate in the development of new kinase inhibitors with potential anticancer properties (Hayakawa et al., 2007).

Properties

IUPAC Name

methyl 2-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S2/c1-10-7-12(3-4-13(10)15)22(18,19)16-6-5-11(8-16)21-9-14(17)20-2/h3-4,7,11H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKFHEWYVUGDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)SCC(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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